Idazoxan hydrochloride, (R)-
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Overview
Description
Idazoxan hydrochloride, ®-: is a chemical compound primarily used in scientific research. It acts as a selective α2 adrenergic receptor antagonist and an antagonist for the imidazoline receptor . This compound has been investigated for its potential therapeutic effects in various medical conditions, including schizophrenia and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Idazoxan hydrochloride involves several steps:
Reaction of catechol with 2-chloroacrylonitrile: This reaction produces 2-cyano-1,4-benzodioxan.
Pinner reaction with alcoholic hydrogen chloride: This step leads to the formation of an iminoether.
Cyclization with ethylenediamine: The iminoether is then treated with ethylenediamine to form the imidazoline ring, resulting in Idazoxan.
Industrial Production Methods: The industrial production of Idazoxan hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Idazoxan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the imidazoline ring structure.
Reduction: This reaction can affect the benzodioxan moiety.
Substitution: This reaction can occur at the imidazoline ring or the benzodioxan moiety.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced imidazoline or benzodioxan derivatives .
Scientific Research Applications
Chemistry: Idazoxan hydrochloride is used as a tool to study the properties of α2 adrenergic receptors and imidazoline receptors .
Biology: In biological research, Idazoxan hydrochloride is used to investigate the role of α2 adrenergic receptors in various physiological processes .
Medicine: Idazoxan hydrochloride has been studied for its potential therapeutic effects in conditions such as schizophrenia and Alzheimer’s disease . It has shown promise in enhancing the therapeutic effects of antipsychotics and reducing Alzheimer’s pathology in animal models .
Industry: In the pharmaceutical industry, Idazoxan hydrochloride is used in the development of new drugs targeting α2 adrenergic receptors and imidazoline receptors .
Mechanism of Action
Idazoxan hydrochloride exerts its effects by antagonizing α2 adrenergic receptors and imidazoline receptors . This antagonism enhances dopamine neurotransmission in the prefrontal cortex, which is thought to be involved in the pathogenesis of schizophrenia . Additionally, blocking the α2A receptor, which regulates norepinephrine, has shown potential in reducing Alzheimer’s pathology .
Comparison with Similar Compounds
- Imiloxan
- Efaroxan
- Fluparoxan
Comparison: Idazoxan hydrochloride is unique in its dual antagonistic action on both α2 adrenergic receptors and imidazoline receptors . This dual action distinguishes it from similar compounds like Imiloxan, Efaroxan, and Fluparoxan, which may have different receptor selectivity and therapeutic profiles .
Properties
CAS No. |
89141-63-9 |
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Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H/t10-;/m0./s1 |
InChI Key |
MYUBYOVCLMEAOH-PPHPATTJSA-N |
Isomeric SMILES |
C1CN=C(N1)[C@@H]2COC3=CC=CC=C3O2.Cl |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
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